molecular formula C14H14N2O4S B6394751 3-(2-N,N-Dimethylsulfamoylphenyl)isonicotinic acid CAS No. 1261992-02-2

3-(2-N,N-Dimethylsulfamoylphenyl)isonicotinic acid

Cat. No.: B6394751
CAS No.: 1261992-02-2
M. Wt: 306.34 g/mol
InChI Key: OFQVHGBCUOUPPD-UHFFFAOYSA-N
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Description

3-(2-N,N-Dimethylsulfamoylphenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a dimethylsulfamoyl group attached to a phenyl ring, which is further connected to an isonicotinic acid moiety

Properties

IUPAC Name

3-[2-(dimethylsulfamoyl)phenyl]pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O4S/c1-16(2)21(19,20)13-6-4-3-5-10(13)12-9-15-8-7-11(12)14(17)18/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQVHGBCUOUPPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1C2=C(C=CN=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-N,N-Dimethylsulfamoylphenyl)isonicotinic acid typically involves the following steps:

    Formation of the Dimethylsulfamoyl Group: This step involves the reaction of dimethylamine with chlorosulfonic acid to form N,N-dimethylsulfamoyl chloride.

    Attachment to the Phenyl Ring: The N,N-dimethylsulfamoyl chloride is then reacted with a phenyl compound under basic conditions to form the dimethylsulfamoylphenyl intermediate.

    Coupling with Isonicotinic Acid: The final step involves the coupling of the dimethylsulfamoylphenyl intermediate with isonicotinic acid under acidic conditions to yield 3-(2-N,N-Dimethylsulfamoylphenyl)isonicotinic acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(2-N,N-Dimethylsulfamoylphenyl)isonicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3-(2-N,N-Dimethylsulfamoylphenyl)isonicotinic acid has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial or anticancer properties.

    Material Science: The compound can be incorporated into polymers or other materials to enhance their properties, such as thermal stability or conductivity.

    Biological Studies: It can be used as a probe to study enzyme interactions or as a ligand in receptor binding studies.

Mechanism of Action

The mechanism of action of 3-(2-N,N-Dimethylsulfamoylphenyl)isonicotinic acid involves its interaction with specific molecular targets. The dimethylsulfamoyl group can form hydrogen bonds or electrostatic interactions with proteins or enzymes, potentially inhibiting their activity. The isonicotinic acid moiety can interact with nucleic acids or other biomolecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    Isonicotinic Acid: Lacks the dimethylsulfamoyl group, making it less versatile in forming interactions with biomolecules.

    N,N-Dimethylsulfamoylphenyl Compounds: These compounds do not have the isonicotinic acid moiety, limiting their applications in medicinal chemistry.

Uniqueness

3-(2-N,N-Dimethylsulfamoylphenyl)isonicotinic acid is unique due to the presence of both the dimethylsulfamoyl group and the isonicotinic acid moiety. This dual functionality allows it to interact with a wide range of molecular targets, making it a valuable compound in various fields of research.

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